2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid
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Overview
Description
2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and subsequent functionalization to introduce the cyclopropanecarbonyl and acetic acid moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities. For example:
Sulfathiazole: Primarily used as an antimicrobial drug.
Ritonavir: An antiretroviral drug used in HIV treatment.
Abafungin: An antifungal agent.
Tiazofurin: An antineoplastic drug used in cancer treatment
Properties
Molecular Formula |
C12H13NO4S |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
2-[7-(cyclopropanecarbonyl)-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid |
InChI |
InChI=1S/C12H13NO4S/c14-8(15)5-7-9(10(16)6-1-2-6)12-13(11(7)17)3-4-18-12/h6-7H,1-5H2,(H,14,15) |
InChI Key |
DHWSZALTSDZOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C3N(CCS3)C(=O)C2CC(=O)O |
Origin of Product |
United States |
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